molecular formula C9H20N2 B11920192 3,3,5,5-Tetramethylpiperidin-4-amine

3,3,5,5-Tetramethylpiperidin-4-amine

Cat. No.: B11920192
M. Wt: 156.27 g/mol
InChI Key: ZQSAMGRSVRALFG-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylpiperidin-4-amine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, which include four methyl groups attached to the piperidine ring, making it highly sterically hindered.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethylpiperidin-4-amine typically involves the hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one in the presence of excess ammonia and hydrogen. This reaction is carried out using hydrogenation catalysts at elevated temperatures and pressures. The process can be conducted continuously at temperatures between 120-180°C or discontinuously at temperatures between 180-220°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced hydrogenation reactors and catalysts helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3,3,5,5-Tetramethylpiperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its steric and electronic properties .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A structurally similar compound with different substitution patterns.

    4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar steric hindrance.

Uniqueness

3,3,5,5-Tetramethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3,3,5,5-tetramethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-8(2)5-11-6-9(3,4)7(8)10/h7,11H,5-6,10H2,1-4H3

InChI Key

ZQSAMGRSVRALFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(C1N)(C)C)C

Origin of Product

United States

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